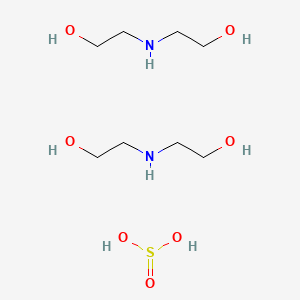
Bis(bis(2-hydroxyethyl)ammonium) sulphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(bis(2-hydroxyethyl)ammonium) sulphite is a chemical compound with the molecular formula C4H16N2O5S. It is also known as ethanol, 2-amino-, sulfite (2:1) (salt). This compound is characterized by its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups bonded to a sulphite ion. It is commonly used in various industrial and scientific applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) sulphite typically involves the reaction of ethanolamine with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 2 \text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{SO}_2 \rightarrow (\text{HOCH}_2\text{CH}_2\text{NH}_3)_2\text{SO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethanolamine and sulfur dioxide are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonates, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Bis(bis(2-hydroxyethyl)ammonium) sulphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, particularly in the investigation of cellular processes and enzyme activities.
Industry: This compound is used in the production of environmentally friendly lubricants and additives.
作用機序
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) sulphite involves its interaction with molecular targets and pathways within cells. The compound can act as a reducing agent, influencing redox reactions and cellular metabolism. It may also interact with enzymes and proteins, affecting their activity and function.
類似化合物との比較
Similar Compounds
- Bis(tris(hydroxyethyl)ammonium) sulphate
- Bis(2-hydroxyethyl)ammonium erucate
Uniqueness
Bis(bis(2-hydroxyethyl)ammonium) sulphite is unique due to its specific structure and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential. For example, its ability to act as both a reducing agent and a substrate in substitution reactions makes it versatile for various scientific and industrial uses.
特性
CAS番号 |
98072-25-4 |
|---|---|
分子式 |
C8H24N2O7S |
分子量 |
292.35 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;sulfurous acid |
InChI |
InChI=1S/2C4H11NO2.H2O3S/c2*6-3-1-5-2-4-7;1-4(2)3/h2*5-7H,1-4H2;(H2,1,2,3) |
InChIキー |
XMAXOLKEZRLIOL-UHFFFAOYSA-N |
正規SMILES |
C(CO)NCCO.C(CO)NCCO.OS(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


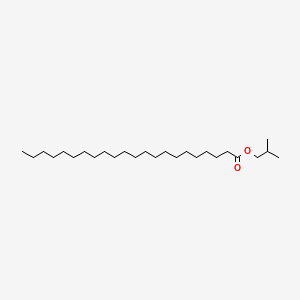


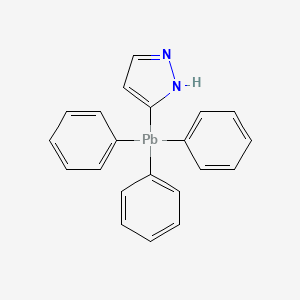

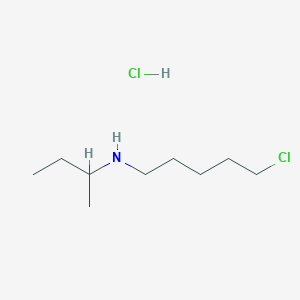
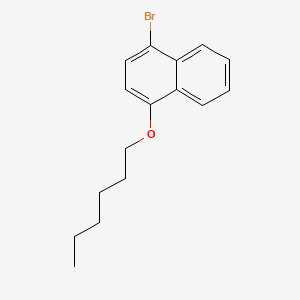
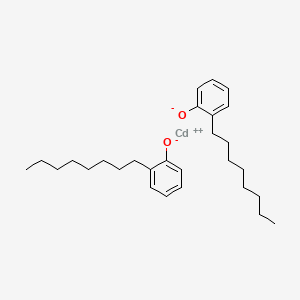
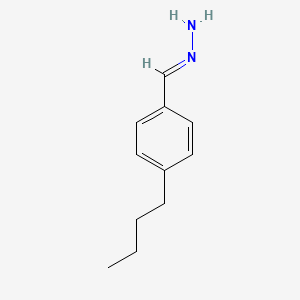

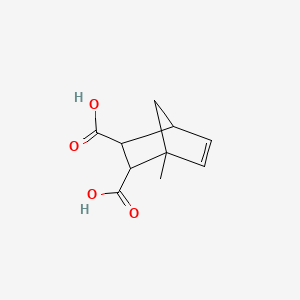

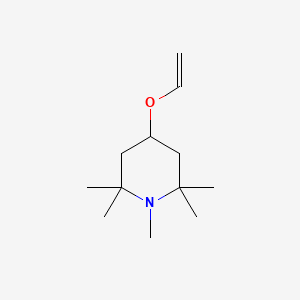
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
